Azide-PEG5-Tos

概要

説明

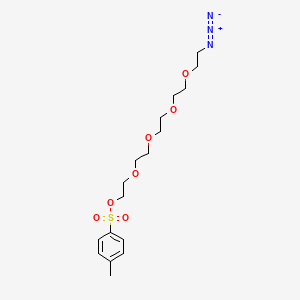

Azide-PEG5-Tos (CAS: 236754-49-7) is a polyethylene glycol (PEG)-based bifunctional linker containing an azide group (-N₃), a five-unit PEG chain (PEG5), and a tosyl (p-toluenesulfonyl, Tos) group. Its molecular formula is C₁₇H₂₇N₃O₇S, with a molecular weight of 417.5 g/mol . Key properties include:

- Reactivity: The azide group enables click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition) for conjugation with alkynes or strained cyclooctynes . The Tos group acts as a leaving group in nucleophilic substitution reactions .

- Biocompatibility: The PEG5 spacer enhances solubility in aqueous and organic solvents, stability in biological environments, and reduces immunogenicity .

- Applications: Protein modification, cell labeling, antibody-drug conjugate (ADC) synthesis (as a cleavable linker), and fluorescent probe preparation .

- Purity: 95–98% (supplier-dependent) .

準備方法

合成経路と反応条件

アジド-PEG5-トシルは、通常、一連の有機反応によって合成されます。 反応条件には、ジメチルスルホキシド(DMSO)やジクロロメタン(DCM)などの有機溶媒の使用が含まれ、反応は通常、室温またはわずかに高温で行われます .

工業生産方法

工業設定では、アジド-PEG5-トシルの生産は、同様の合成経路をより大規模に行います。 プロセスは、高収率と純度のために最適化されており、カラムクロマトグラフィーや再結晶などの高度な精製技術を伴うことがよくあります . この化合物は、通常、安定性を維持するために低温(-20°C)で保管されます .

化学反応解析

反応の種類

アジド-PEG5-トシルは、次のようないくつかの種類の化学反応を起こします。

クリックケミストリー反応: アザイド基は、銅触媒の存在下でアルキン基と反応して、安定なトリアゾール結合を形成します(CuAAC反応).

歪み促進アルキン-アジド環状付加(SPAAC): アザイド基は、触媒を必要とせずに、DBCOまたはBCNなどの歪んだアルキンと反応します.

求核置換反応: トシル基は脱離基として働き、求核剤がそれを置換することを可能にします.

一般的な試薬と条件

銅触媒: CuAAC反応で使用され、トリアゾール結合の形成を促進します.

歪んだアルキン: DBCOやBCNなど、SPAAC反応で使用されます.

形成される主な生成物

トリアゾール結合: クリックケミストリーおよびSPAAC反応で形成されます.

置換PEG誘導体: 求核置換反応で形成されます.

科学研究における用途

アジド-PEG5-トシルは、科学研究において、次のような幅広い用途があります。

化学反応の分析

Types of Reactions

Azide-PEG5-Tos undergoes several types of chemical reactions, including:

Click Chemistry Reactions: The azide group reacts with alkyne groups in the presence of a copper catalyst to form a stable triazole linkage (CuAAC reaction).

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): The azide group reacts with strained alkynes such as DBCO or BCN without the need for a catalyst.

Nucleophilic Substitution Reactions: The tosyl group acts as a leaving group, allowing nucleophiles to substitute it.

Common Reagents and Conditions

Copper Catalysts: Used in CuAAC reactions to facilitate the formation of triazole linkages.

Strained Alkynes: Such as DBCO and BCN, used in SPAAC reactions.

Nucleophiles: Various nucleophiles can be used in substitution reactions involving the tosyl group.

Major Products Formed

Triazole Linkages: Formed in Click Chemistry and SPAAC reactions.

Substituted PEG Derivatives: Formed in nucleophilic substitution reactions.

科学的研究の応用

Azide-PEG5-Tos has a wide range of applications in scientific research, including:

Chemistry: Used as a linker in the synthesis of complex molecules and polymers.

Biology: Employed in bioconjugation techniques to attach biomolecules such as proteins and nucleic acids.

Medicine: Utilized in drug delivery systems to improve the solubility and stability of therapeutic agents.

Industry: Applied in the development of advanced materials and nanotechnology.

作用機序

アジド-PEG5-トシルの作用機序は、その官能基に関与しています。 アザイド基は、クリックケミストリーおよびSPAAC反応に関与し、アルキン基と安定なトリアゾール結合を形成します . トシル基は、良好な脱離基であるため、求核置換反応を促進します . これらの反応により、この化合物は、さまざまな化学的および生物学的プロセスにおいて汎用性の高いリンカーとして機能することができます .

類似化合物との比較

Structural and Functional Comparisons

*Estimated based on PEG unit molecular weight (~44 g/mol per unit).

†PEG chain length varies with molecular weight.

Key Differences and Advantages

PEG Chain Length :

- Shorter chains (e.g., PEG3) : Improve conjugate compactness but reduce solubility and stability .

- Longer chains (e.g., PEG5/PEG7) : Enhance solubility, biocompatibility, and in vivo circulation time .

- This compound balances flexibility and solubility, making it ideal for intracellular drug release in ADCs .

Functional Groups :

- Azide-Tosyl vs. Dual Azide : this compound allows sequential conjugation (click chemistry + nucleophilic substitution), whereas Azido-PEG5-Azide enables crosslinking .

- Tosyl vs. Bromo : Tosyl is a superior leaving group for nucleophilic reactions compared to bromo, enabling faster substitution .

ADC Linker Performance :

- Cleavability : this compound is cleavable (e.g., via esterase activity), enabling controlled drug release, while Azide-PEG3-Tos forms stable conjugates .

- Efficacy : The PEG5 chain in this compound reduces aggregation and improves tumor targeting in ADCs .

Solubility and Stability: this compound is soluble in water and organic solvents (e.g., DMSO, ethanol) , whereas Azido-PEG1-C2-acid () requires specific handling due to toxicity.

Research Findings and Practical Considerations

生物活性

Azide-PEG5-Tos (CAS 236754-49-7) is a heterobifunctional polyethylene glycol (PEG) linker that has gained significant attention in the fields of chemical biology and drug development. This compound is particularly recognized for its role in the synthesis of antibody-drug conjugates (ADCs) and its applications in bioorthogonal chemistry, targeted drug delivery, and site-specific protein labeling. This article presents a detailed exploration of its biological activity, including key applications, research findings, and case studies.

Overview of this compound

Chemical Properties:

- Molecular Formula: C17H27N3O7S

- Molecular Weight: 417.48 g/mol

- Structure: this compound consists of a PEG chain with an azide functional group at one end and a tosyl (tosylate) group at the other end, facilitating its use in various bioconjugation reactions.

1. Site-Specific Protein Labeling

This compound enables selective labeling of proteins through copper-catalyzed azide-alkyne cycloaddition (CuAAC). This method allows researchers to attach various probes or therapeutic agents to proteins without altering their natural functions. For instance, studies have demonstrated that this technique can effectively track protein dynamics in live cells, providing insights into cellular processes and interactions.

2. Targeted Drug Delivery Systems

The azide group in this compound is instrumental in conjugating therapeutic agents to targeting ligands or nanoparticles. This targeted approach enhances drug delivery to specific tissues or cells, thereby improving therapeutic efficacy while minimizing side effects. For example, ADCs utilizing this compound have shown improved pharmacokinetics and reduced systemic toxicity compared to conventional therapies .

3. Bioorthogonal Chemistry

This compound is a cornerstone in bioorthogonal chemistry, allowing reactions to occur in living systems without interfering with native biochemical pathways. This property facilitates real-time monitoring and manipulation of biomolecules within complex biological environments, paving the way for innovative diagnostic and therapeutic strategies .

Table 1: Summary of Applications and Findings

Case Study: Antibody-Drug Conjugates

A significant application of this compound is in the development of ADCs. Research has shown that ADCs synthesized using this linker exhibit superior anti-tumor activity compared to traditional chemotherapeutics. For instance, ADCs targeting specific cancer markers have been reported to selectively deliver cytotoxic agents to tumor cells while sparing healthy tissues, thereby enhancing therapeutic outcomes .

Q & A

Basic Research Questions

Q. What are the key structural components of Azide-PEG5-Tos, and how do they influence its reactivity in biochemical applications?

- Answer : this compound consists of three functional units: (1) an azide group (N₃) for click chemistry reactions (e.g., copper-catalyzed alkyne-azide cycloaddition), (2) a pentameric polyethylene glycol (PEG5) spacer enhancing solubility and reducing steric hindrance, and (3) a tosyl (p-toluenesulfonyl) group enabling nucleophilic substitution reactions (e.g., with amines or thiols). The PEG5 spacer increases biocompatibility and flexibility, while the tosyl group provides site-specific conjugation capabilities .

Q. What standardized protocols exist for conjugating this compound to biomolecules like proteins or peptides?

- Answer : A typical protocol involves:

- Step 1 : Dissolve this compound in anhydrous DMSO or DMF to prevent hydrolysis.

- Step 2 : React with target biomolecules (e.g., lysine residues on proteins) at pH 7.5–8.5 and 4–25°C for 2–24 hours.

- Step 3 : Purify conjugates via size-exclusion chromatography or dialysis.

- Validation : Confirm conjugation using MALDI-TOF MS or SDS-PAGE with azide-specific staining (e.g., phosphine-based probes) .

Q. How does the PEG5 spacer in this compound affect its stability in aqueous versus organic solvents?

- Answer : The PEG5 spacer enhances hydrophilicity, improving solubility in aqueous buffers (e.g., PBS, pH 7.4). However, prolonged storage in aqueous solutions (>48 hours) may lead to hydrolysis of the tosyl group. For long-term stability, store lyophilized this compound at -20°C in inert organic solvents (e.g., acetonitrile) .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictory reports on this compound cross-linking efficiency in protein modification?

- Answer : Contradictions often arise from variations in reaction conditions (e.g., pH, temperature) or biomolecule accessibility. To address this:

- Controlled Variables : Fix reaction time and temperature while titrating this compound concentration.

- Analytical Controls : Use negative controls (e.g., omitting copper catalysts in click reactions) and quantify unreacted azides via IR spectroscopy (azide peak at ~2100 cm⁻¹).

- Comparative Studies : Benchmark against alternative cross-linkers (e.g., NHS-PEG5-azide) to isolate PEG5 spacer effects .

Q. What methodologies are recommended for optimizing reaction conditions when using this compound in heterogeneous systems (e.g., solid-phase peptide synthesis)?

- Answer : For solid-phase applications:

- Solvent Selection : Use DMF or dichloromethane to maintain resin swelling.

- Coupling Efficiency : Monitor via Kaiser test for free amines or FTIR for azide consumption.

- Temperature Optimization : Conduct reactions at 25–37°C; higher temperatures may degrade PEG chains.

- Post-Reaction Quenching : Treat resins with 5% v/v ethanolamine to neutralize residual tosyl groups .

Q. How should researchers analyze and mitigate batch-to-batch variability in this compound synthesis?

- Answer : Variability often stems from incomplete PEGylation or tosyl group hydrolysis. Mitigation strategies include:

- Quality Control :

- HPLC : Monitor purity (>95% by reverse-phase C18 column).

- NMR : Verify PEG5 spacer integrity (δ 3.5–3.7 ppm for ethylene oxide protons).

- Batch Documentation : Track synthesis parameters (e.g., reaction time, solvent purity) to correlate with performance in downstream applications .

Q. Data Analysis and Reproducibility

Q. What statistical approaches are suitable for comparing this compound conjugation efficiency across different biomolecular substrates?

- Answer : Use ANOVA with post-hoc Tukey tests to compare mean conjugation yields (quantified via fluorescence or MS) across substrates. For non-normal data, apply Kruskal-Wallis tests. Report effect sizes (e.g., Cohen’s d) and confidence intervals to highlight practical significance .

Q. How can researchers validate the specificity of this compound in click chemistry reactions when working with complex biological matrices?

- Answer :

- Negative Controls : Omit copper(I) catalysts to confirm reaction dependence.

- Competition Assays : Add excess non-target azides (e.g., sodium azide) to assess off-target binding.

- Imaging Validation : Use confocal microscopy with azide-reactive dyes (e.g., DBCO-Cy5) to localize conjugates .

Q. Safety and Compliance

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Answer :

特性

IUPAC Name |

2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27N3O7S/c1-16-2-4-17(5-3-16)28(21,22)27-15-14-26-13-12-25-11-10-24-9-8-23-7-6-19-20-18/h2-5H,6-15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCRFPWKHJGMATE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCOCCN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27N3O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。